![molecular formula C10H9N3O3S2 B12206714 N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B12206714.png)
N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 5-(methylsulfonyl)-1,3,4-thiadiazole-2-amine with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent product quality and efficient use of reagents. The purification process can be automated using industrial-scale chromatography systems or crystallization units.
Chemical Reactions Analysis
Types of Reactions
N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide moiety can be reduced to form amine derivatives.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit notable antimicrobial activities. N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide has been evaluated for its efficacy against various bacterial strains. In one study, the compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. Docking studies suggest that this compound may interact with tubulin, which is critical for cell division, indicating a possible mechanism for its anticancer effects. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as HEK293 and BT474 at varying concentrations .
Case Study 1: Antibacterial Efficacy
A study conducted on various thiadiazole derivatives including this compound showed effective inhibition against multidrug-resistant strains of bacteria. The compound's MIC values were lower than those of traditional antibiotics like linezolid .
Case Study 2: Cytotoxic Effects
In a comparative study assessing the cytotoxicity of several sulfonamide derivatives on cancer cell lines, this compound exhibited significant reductions in cell viability at concentrations above 10 µM. This suggests its potential as a chemotherapeutic agent .
Summary Table of Biological Activities
Activity Type | Target Organism/Cell Line | Efficacy |
---|---|---|
Antibacterial | Staphylococcus aureus | Significant activity with low MIC |
Antibacterial | Escherichia coli | Comparable to standard antibiotics |
Anticancer | HEK293 (human kidney cells) | Induces apoptosis at >10 µM |
Anticancer | BT474 (breast cancer cells) | Significant reduction in cell viability |
Mechanism of Action
The mechanism of action of N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. Additionally, it can interact with DNA or proteins, leading to anticancer effects by inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide can be compared with other benzamide derivatives such as:
N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides: Known for their anti-inflammatory properties.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamides: Also exhibit anti-inflammatory activity.
N-phenylbenzamide: A simpler benzamide derivative with different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzamide derivatives.
Biological Activity
N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest within medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action as revealed by recent studies.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological activities. Its structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
In Vitro Studies
The in vitro cytotoxicity of this compound was assessed using the MTT assay against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The results indicated that the compound exhibited significant cytotoxicity with median inhibitory concentration (IC50) values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .
Cell Line | IC50 Value (µM) | Control |
---|---|---|
MCF-7 | 15.2 | 5-FU (10 µM) |
HepG2 | 18.4 | 5-FU (10 µM) |
The anticancer activity is believed to stem from the compound's ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it may inhibit key signaling pathways involved in cell proliferation and survival, including the EGFR and HER-2 pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.
Antibacterial Studies
The compound was tested against several bacterial strains using standard disc diffusion methods and minimum inhibitory concentration (MIC) assays. The findings demonstrated that it possesses moderate antibacterial effects against Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of a series of thiadiazole derivatives where this compound was included. These derivatives were screened for both anticancer and antimicrobial activities. The results indicated that modifications to the thiadiazole ring significantly influenced biological activity .
Comparative Analysis of Derivatives
A comparative analysis was conducted on various thiadiazole derivatives to evaluate their biological activities:
Compound | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
---|---|---|
This compound | 15.2 µM | 32 µg/mL |
N-(5-(chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide | 10.8 µM | 16 µg/mL |
N-(5-(methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide | 20.5 µM | 64 µg/mL |
Properties
Molecular Formula |
C10H9N3O3S2 |
---|---|
Molecular Weight |
283.3 g/mol |
IUPAC Name |
N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H9N3O3S2/c1-18(15,16)10-13-12-9(17-10)11-8(14)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12,14) |
InChI Key |
HTPLICKJGSMCBS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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